molecular formula C10H12O3S B3226926 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- CAS No. 125872-64-2

2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-

Cat. No.: B3226926
CAS No.: 125872-64-2
M. Wt: 212.27 g/mol
InChI Key: QGQOORJDFMGIMP-NSCUHMNNSA-N
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Description

2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- is an allyl alcohol derivative characterized by a methylsulfonylphenyl substituent at the 3-position and an (E)-configured double bond. The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, which may influence the compound’s reactivity, solubility, and interactions in biological systems. While direct studies on this specific compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer insights into its behavior. For instance, a related aldehyde derivative, 3-[4-(methylsulfonyl)phenyl]prop-2-ynal, was corrected in a 2018 study, highlighting the importance of precise nomenclature in chemical research .

Properties

IUPAC Name

(E)-3-(4-methylsulfonylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOORJDFMGIMP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can participate in substitution reactions, such as esterification and alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can result in esters, ethers, or other substituted derivatives.

Scientific Research Applications

2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- with key analogs based on substituents, functional groups, and applications:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituent/Group Structural Features Potential Applications
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- Not provided C₁₀H₁₂O₃S 212.26 4-(Methylsulfonyl)phenyl (E)-α,β-unsaturated alcohol Pharmaceutical intermediate
2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- 501922-06-1 C₁₀H₁₂O 148.20 2-Methylphenyl (E)-α,β-unsaturated alcohol Synthetic building block
Benzyl (2E)-3-phenyl-2-propenoate Not provided C₁₆H₁₄O₂ 238.28 Phenyl ester (E)-α,β-unsaturated ester Flavor/fragrance industry
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Not provided C₁₅H₂₃NO₃S 313.41 Piperidine + methylsulfonylphenyl Cyclic amine with hydroxyl and sulfonyl CNS-targeting therapeutics

Key Observations:

Substituent Effects: The methylsulfonylphenyl group in the target compound enhances polarity and electron-withdrawing capacity compared to the 2-methylphenyl group in its analog (CAS 501922-06-1). This difference likely increases solubility in polar solvents and alters metabolic stability .

Functional Group Impact: The allyl alcohol moiety in the target compound contrasts with the ester in benzyl (2E)-3-phenyl-2-propenoate. Alcohols generally exhibit higher hydrogen-bonding capacity, which may influence bioavailability compared to esters .

Stereochemical Considerations :

  • The (E)-configuration in α,β-unsaturated systems (common to all listed compounds) prevents steric hindrance between substituents, favoring planar geometries that enhance conjugation and stability .

Biological Activity

2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-, also known by its CAS number 125872-64-2, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O3S
  • Molecular Weight : 212.27 g/mol
  • Physical State : Liquid at room temperature
  • Boiling Point : Approximately 250 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit anti-inflammatory and anticancer properties, although the exact mechanisms remain under investigation.

Anti-inflammatory Activity

Studies suggest that 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- can inhibit the production of pro-inflammatory cytokines. This effect may be mediated through the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Anticancer Properties

Preliminary findings indicate that this compound may induce apoptosis in cancer cells. It appears to disrupt cell cycle progression and promote cell death in various cancer cell lines. The specific pathways involved include the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • In Vitro Studies
    • A study conducted on human colorectal cancer cell lines demonstrated that treatment with 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity against these cells.
  • Animal Models
    • In a murine model of inflammation, administration of this compound led to a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityIC50 value of ~25 µM in colorectal cancer cells
In vivo efficacyReduced paw swelling in murine inflammation model

Pharmacokinetics

Understanding the pharmacokinetics of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- is crucial for its therapeutic application. Current data suggest that the compound has moderate lipophilicity (LogP ~1.58), which may influence its absorption and distribution within biological systems.

Q & A

Q. What personal protective equipment (PPE) is recommended for handling (2E)-3-[4-(methylsulfonyl)phenyl]-2-propen-1-ol in laboratory settings?

  • Methodological Answer : Use a full-body protective suit, chemical-resistant gloves, and safety goggles. For respiratory protection, employ a P95 (US) or P1 (EU) particulate respirator for low exposure and an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge for higher exposure. Ensure compliance with NIOSH (US) or CEN (EU) standards. Ventilate workspaces to minimize airborne concentrations .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : One-pot synthesis methods are effective for analogous chalcone derivatives. For example, Claisen-Schmidt condensation between 4-(methylsulfonyl)benzaldehyde and acetylene derivatives under basic conditions (e.g., NaOH/ethanol) can yield the target compound. Monitor reaction progress via TLC and purify using column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry (e.g., coupling constants for E-configuration). FT-IR confirms functional groups (e.g., -OH, sulfonyl). X-ray crystallography (if crystals are obtainable) provides unambiguous structural validation, as demonstrated in analogous chalcone studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:
  • Catalyst : Test bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. DMF).
  • Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Compare recrystallization solvents (e.g., ethyl acetate/hexane) and gradient elution in HPLC.
    Document yield and purity using LC-MS or GC-MS .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

  • Methodological Answer : Perform systematic stability studies under varying conditions (pH, temperature, light). For solubility contradictions:
  • Use shake-flask method to measure solubility in water, DMSO, and ethanol.
  • Validate with HPLC-based solubility assays .
    Cross-reference results with computational models (e.g., COSMO-RS) to predict partitioning behavior .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and sulfonyl group reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • MD Simulations : Assess stability in aqueous environments (GROMACS/AMBER). Validate predictions with experimental kinetics or binding assays .

Notes

  • Always cross-validate computational predictions with experimental data.
  • For structural analogs, refer to CAS-linked derivatives (e.g., 53744-28-8, 178445-80-2) for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-
Reactant of Route 2
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-

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